molecular formula C12H18N2O5 B1403462 6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid CAS No. 1251003-08-3

6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid

Cat. No. B1403462
M. Wt: 270.28 g/mol
InChI Key: ZQXOLUFBNCMDKL-UHFFFAOYSA-N
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Description

6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid (6-Boc-HIPC) is an important organic compound used in scientific research. It is a versatile synthetic intermediate that can be used in a variety of chemical reactions to create new compounds. 6-Boc-HIPC has been widely studied and has been found to have numerous scientific applications.

Scientific Research Applications

Synthesis and Heterocyclic Systems

  • Yakovenko et al. (2021) developed methods for synthesizing 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, utilizing N-Boc-4-aminopyrazole-5-carbaldehydes in cyclocondensation reactions. This research contributes to creating biologically active scaffolds, relevant to the chemical structure (Yakovenko & Vovk, 2021).
  • In 2019, Yakovenko et al. also reported on the synthesis of 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles, involving N-Boc-protected 5-formyl-1H-pyrazol-4-amines, which is closely related to the compound in focus (Yakovenko et al., 2019).

Building Blocks in Combinatorial Chemistry

  • Penning and Christoffers (2012) explored the preparation of conformationally rigid, crown-shaped scaffolds, including those with Boc at N-4 and methyl ester at 6-CO2H. These building blocks, akin to the compound of interest, have applications in diversified synthesis via reductive aminations and amidations (Penning & Christoffers, 2012).

Functionalization and Amide Formation

  • A study by Umehara, Ueda, and Tokuyama (2016) developed a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides using di-tert-butyl dicarbonate (Boc2O). This process is relevant to the functionalization of compounds similar to 6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid (Umehara, Ueda, & Tokuyama, 2016).

Applications in Pharmaceutical Synthesis

  • Sanghavi et al. (2022) discussed the Suzuki–Miyaura borylation reactions in the pharmaceutical industry, specifically regarding boronic acid and esters in API-based synthesis. The study's relevance to the compound lies in its role in creating nitrogen-rich systems for potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).

Peptidomimetics and Amino Acid Analogues

  • Bissyris et al. (2005) synthesized 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC), an unnatural amino acid showing potential as a building block for peptidomimetics. ATPC was incorporated in amino acids and peptide analogues using Boc or Fmoc methodology. This study highlights the potential application of similar compounds in developing novel peptidic structures (Bissyris et al., 2005).

Future Directions

: ChemSpider: 6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid : ChemicalBook: 6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid : [ChemicalBook: 6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](https://www.chemicalbook.com/ChemicalProductProperty_EN

properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,7a-tetrahydro-3aH-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-12(2,3)18-11(17)14-5-4-7-8(6-14)19-13-9(7)10(15)16/h7-8H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXOLUFBNCMDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid
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6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid
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6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid
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6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid
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6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid
Reactant of Route 6
6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid

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